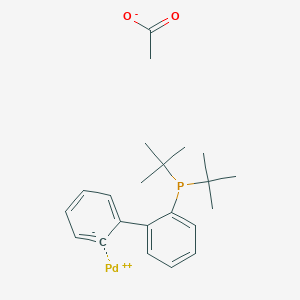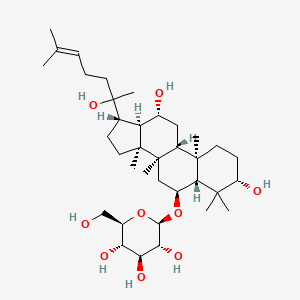
(R)-ginsenoside Rh1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ginsenoside Rh1 is a naturally occurring compound found in ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. ®-Ginsenoside Rh1 has garnered significant attention due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ginsenoside Rh1 typically involves the hydrolysis of ginsenoside Rg1. This process can be achieved through enzymatic or acidic hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzyme ginsenosidase is commonly used to catalyze the conversion of ginsenoside Rg1 to ®-Ginsenoside Rh1.
Industrial Production Methods: Industrial production of ®-Ginsenoside Rh1 often employs biotransformation techniques using microbial or plant cell cultures. These methods are advantageous as they offer higher yields and are more environmentally friendly compared to traditional chemical synthesis. The use of genetically engineered microorganisms to produce the enzyme ginsenosidase has also been explored to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: ®-Ginsenoside Rh1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Hydroxide ions in an aqueous solution at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of ®-Ginsenoside Rh1.
Reduction: Reduced forms of ®-Ginsenoside Rh1.
Substitution: Substituted ginsenoside derivatives depending on the nucleophile used.
科学的研究の応用
®-Ginsenoside Rh1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the chemical behavior of ginsenosides and their derivatives.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods, dietary supplements, and cosmetic products due to its bioactive properties.
作用機序
The mechanism of action of ®-Ginsenoside Rh1 involves multiple molecular targets and pathways:
Molecular Targets: ®-Ginsenoside Rh1 interacts with various cellular receptors, including estrogen receptors and peroxisome proliferator-activated receptors.
Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These interactions lead to the regulation of gene expression and cellular responses, contributing to its therapeutic effects.
類似化合物との比較
Ginsenoside Rg1: A precursor to ®-Ginsenoside Rh1, known for its neuroprotective and anti-fatigue properties.
Ginsenoside Rb1: Another ginsenoside with potent anti-inflammatory and anticancer activities.
Ginsenoside Rd: Exhibits neuroprotective and cardioprotective effects.
Uniqueness of ®-Ginsenoside Rh1: ®-Ginsenoside Rh1 is unique due to its specific stereochemistry, which influences its biological activity and interaction with molecular targets. Its distinct pharmacological profile, including its ability to modulate multiple signaling pathways, sets it apart from other ginsenosides.
特性
分子式 |
C36H62O9 |
|---|---|
分子量 |
638.9 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14S,17S)-3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34-,35+,36?/m0/s1 |
InChIキー |
RAQNTCRNSXYLAH-ZSAWPMQTSA-N |
異性体SMILES |
CC(=CCCC(C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


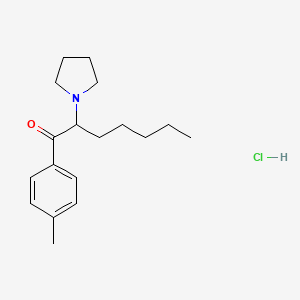
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)

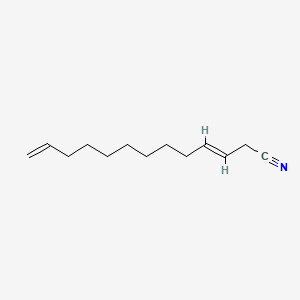
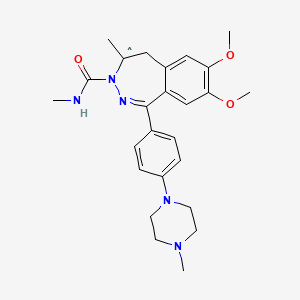
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12350309.png)
![8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12350327.png)


